
3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H26N6O2 and its molecular weight is 466.545. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal and Antibacterial Agents
Naphthalene derivatives have been synthesized and evaluated for their antifungal and antibacterial properties. For instance, various naphthoquinone compounds have demonstrated potent antifungal activity against clinically relevant pathogens, outperforming some established antifungal drugs like Fluconazole and Amphotericin-B. These compounds also show pronounced antibacterial activity, indicating their potential as broad-spectrum antimicrobial agents (Tandon et al., 2010).
Chemosensors for Metal Ions
Naphthoquinone-based chemosensors have been designed for the detection of transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation. Such chemosensors are valuable for environmental monitoring and medical diagnostics, leveraging the structural versatility of naphthalene derivatives for selective metal ion detection (Gosavi-Mirkute et al., 2017).
Anticancer Activity
Purine derivatives containing naphthalene moieties have been explored for their anticancer properties. Hydantoin and purine derivatives, integrated with a 4-acetylphenylpiperazinylalkyl moiety, have shown significant antiproliferative activity against various cancer cell lines. These findings underscore the potential of such compounds in the development of new anticancer therapeutics, highlighting the importance of structural modifications in enhancing biological activity (Zagórska et al., 2021).
Material Science Applications
Naphthalene derivatives have also found applications in material science, particularly in the synthesis of polymers and organic materials with unique optical and electronic properties. For example, aromatic thiolato naphthoquinones have been shown to form polymorphs with distinct hydrogen bond interactions, which can influence the material's properties and applications (Jali et al., 2011).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of the purine ring system followed by the introduction of the naphthalene and phenylpiperazine moieties.", "Starting Materials": [ "2,6-dioxopurine", "3-methyl-1-bromo-5-nitrobenzene", "naphthalen-1-ylmethanamine", "4-phenylpiperazine", "sodium hydride", "potassium carbonate", "acetic anhydride", "triethylamine", "dimethylformamide", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-methyl-7-nitropurine by reacting 2,6-dioxopurine with 3-methyl-1-bromo-5-nitrobenzene in the presence of sodium hydride and potassium carbonate in dimethylformamide.", "Step 2: Reduction of 3-methyl-7-nitropurine to 3-methyl-7-aminopurine using palladium on carbon and hydrogen gas.", "Step 3: Protection of the amino group in 3-methyl-7-aminopurine by reacting with acetic anhydride and triethylamine in chloroform to obtain 3-methyl-7-acetamidopurine.", "Step 4: Alkylation of 3-methyl-7-acetamidopurine with naphthalen-1-ylmethanamine in the presence of potassium carbonate in dimethylformamide to obtain 3-methyl-7-(naphthalen-1-ylmethyl)purine.", "Step 5: Protection of the amino group in 4-phenylpiperazine by reacting with acetic anhydride and triethylamine in chloroform to obtain N-acetyl-4-phenylpiperazine.", "Step 6: Alkylation of N-acetyl-4-phenylpiperazine with 3-methyl-7-(naphthalen-1-ylmethyl)purine in the presence of potassium carbonate in dimethylformamide to obtain 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)purine.", "Step 7: Cyclization of 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)purine with acetic anhydride and triethylamine in chloroform to obtain 3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione.", "Step 8: Purification of the final compound by recrystallization from methanol and water." ] } | |
CAS No. |
887200-17-1 |
Molecular Formula |
C27H26N6O2 |
Molecular Weight |
466.545 |
IUPAC Name |
3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C27H26N6O2/c1-30-24-23(25(34)29-27(30)35)33(18-20-10-7-9-19-8-5-6-13-22(19)20)26(28-24)32-16-14-31(15-17-32)21-11-3-2-4-12-21/h2-13H,14-18H2,1H3,(H,29,34,35) |
InChI Key |
QFRDRJMFBYFGLK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65 |
solubility |
soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2745935.png)
![2-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B2745936.png)
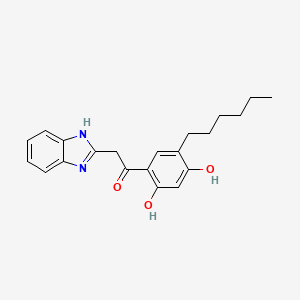
![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2745941.png)
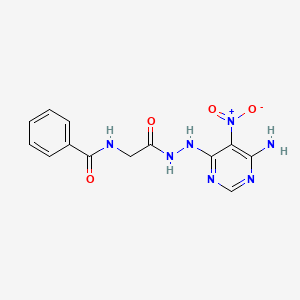
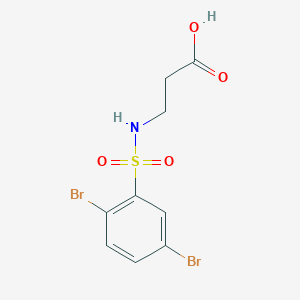
![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B2745945.png)
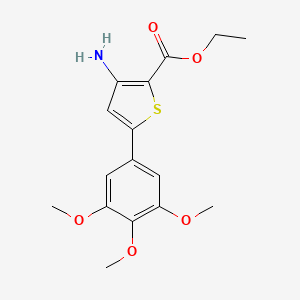
![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2745950.png)
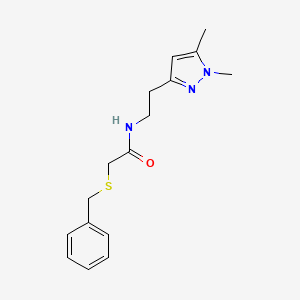
![(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one](/img/structure/B2745952.png)
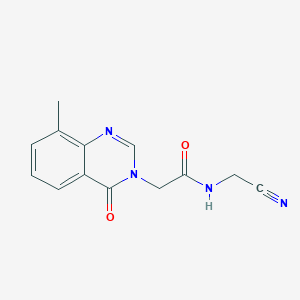
![1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745956.png)
